Lansoprazole is a substituted benzimidazole belonging to the proton pump inhibitor (PPI) class of drugs. [, , , , , , ] PPIs like Lansoprazole are commonly used in treating acid-related disorders by inhibiting the H+/K+-ATPase enzyme system found in gastric parietal cells. [, , , , , , , ]
N-methyl Lansoprazole is a derivative of Lansoprazole investigated for its potential as a Positron Emission Tomography (PET) imaging agent for tau proteins. [, ] Tau proteins are implicated in neurodegenerative diseases like Alzheimer's disease. [, ]
Synthesis Analysis
Lansoprazole: The synthesis of Lansoprazole involves multiple steps, usually starting with 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine reacting with 2-mercaptobenzimidazole. [] The resulting thioether is then oxidized to form the sulfoxide, followed by further modifications to introduce the benzimidazole moiety and the final Lansoprazole structure. []
N-methyl Lansoprazole: The synthesis of [18F]N-methyl Lansoprazole, a radiolabeled version for PET imaging, utilizes a novel method involving radiofluorination of a gem-difluoro enol ether precursor. [] This method allows for clinical production of the radiotracer with good yield and purity. []
Molecular Structure Analysis
Lansoprazole: Lansoprazole contains a benzimidazole ring system linked to a pyridine ring via a sulfoxide group. [, , , , , ] The pyridine ring is further substituted with a methyl group and a 2,2,2-trifluoroethoxy group. [, , , , , ]
N-methyl Lansoprazole: This derivative has a methyl group attached to the nitrogen atom of the benzimidazole ring, distinguishing it from the parent Lansoprazole. [, ]
Mechanism of Action
Lansoprazole: Lansoprazole acts as a prodrug that requires activation in the acidic environment of the parietal cell canaliculi. [, , , , , , ] Once activated, it binds to the H+/K+-ATPase enzyme, blocking the final step of acid secretion into the gastric lumen. [, , , , , , ] This potent and long-lasting inhibition of acid secretion makes Lansoprazole effective in treating various acid-related disorders. [, , , , , , ]
N-methyl Lansoprazole: This derivative exhibits high affinity for tau aggregates in vitro. [, ] While the precise mechanism for this binding remains unclear, it forms the basis for its development as a potential PET imaging agent. [, ]
Physical and Chemical Properties Analysis
Appearance: White or almost white powder. [, , , , , ]
Solubility: Practically insoluble in water, freely soluble in methanol, sparingly soluble in ethanol. [, , , , , ]
Potential PET imaging agent: [, ] Preclinical studies suggest N-methyl Lansoprazole can penetrate the blood-brain barrier and exhibit binding to tau aggregates. [, ] This property makes it a candidate for developing a PET imaging agent for diagnosing and monitoring tauopathies. [, ]
Future Directions
Exploring new therapeutic applications: Research can investigate the potential benefits of Lansoprazole in conditions like Barrett's esophagus, non-alcoholic fatty liver disease, and cancer. [, ]
Understanding its impact on the gut microbiome: As PPIs can alter gastric pH, studying their effects on the gut microbiome and potential implications for health and disease is crucial. []
Developing personalized treatment strategies: Investigating the influence of genetic factors on Lansoprazole metabolism and response could help tailor treatment for individual patients. []
Clinical trials for PET imaging: Further research is needed to translate the promising preclinical findings into clinical trials for evaluating its efficacy and safety as a tau PET imaging agent in humans. [, ]
Optimizing radiolabeling and pharmacokinetic properties: Research can focus on improving the radiolabeling yield and pharmacokinetic profile of N-methyl Lansoprazole to enhance its suitability for PET imaging. [, ]
Related Compounds
Lansoprazole
Compound Description: Lansoprazole is a proton pump inhibitor (PPI) widely used to treat acid-related disorders like gastric ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome. [, , , , , , , , , , , , , , , , , , , , , , , , ] It acts by irreversibly blocking the H+/K+-ATPase enzyme system at the secretory surface of gastric parietal cells, thereby inhibiting gastric acid secretion. [, ]
Relevance: Lansoprazole is the parent compound of Destrifluoroethoxy Lansoprazole. Destrifluoroethoxy Lansoprazole is a lansoprazole derivative where a trifluoroethoxy group (-OCH2CF3) is introduced to the lansoprazole structure. [] This modification could potentially alter the molecule's pharmacokinetic and pharmacodynamic properties.
Omeprazole
Compound Description: Omeprazole, similar to lansoprazole, belongs to the PPI class of drugs and is used to treat conditions like GERD, peptic ulcers, and Zollinger-Ellison syndrome. [, , , ] It functions by inhibiting the proton pump, reducing gastric acid production. [, ]
Relevance: Omeprazole shares the same therapeutic class as Destrifluoroethoxy Lansoprazole's parent compound, lansoprazole. [, ] Both omeprazole and lansoprazole are PPIs, targeting the H+/K+-ATPase enzyme system in gastric parietal cells.
Pantoprazole
Compound Description: Pantoprazole is another PPI prescribed for conditions like GERD, erosive esophagitis, and pathological hypersecretory conditions. [, , ] It inhibits gastric acid secretion by irreversibly binding to the proton pump. []
Relevance: Pantoprazole is another PPI, similar in mechanism of action and therapeutic applications to Destrifluoroethoxy Lansoprazole's parent compound, lansoprazole. [, , ] These drugs belong to the same pharmacological class and share a common target.
Rabeprazole
Compound Description: Rabeprazole, another PPI, is utilized in the treatment of conditions involving excessive gastric acid secretion, such as GERD, peptic ulcer disease, and Zollinger-Ellison syndrome. [, ] It inhibits acid secretion by blocking the final step in the gastric acid secretory pathway. []
Relevance: Rabeprazole, being a PPI, shares the same drug class and mechanism of action as Destrifluoroethoxy Lansoprazole's parent compound, lansoprazole. [, ] This makes it structurally and pharmacologically relevant for comparison.
Esomeprazole
Compound Description: Esomeprazole is the S-enantiomer of omeprazole, another PPI used to treat conditions caused by excessive gastric acid production. [, ] Like other PPIs, it inhibits the H+/K+-ATPase enzyme system. []
Relevance: Esomeprazole, being a PPI, is part of the same pharmacological class as Destrifluoroethoxy Lansoprazole's parent compound, lansoprazole. [] It is structurally related to lansoprazole and shares a similar mechanism of action.
Vonoprazan
Compound Description: Vonoprazan represents a novel class of drugs called potassium-competitive acid blockers (P-CABs). [, , , , , , , , ] Unlike PPIs, which require activation in an acidic environment, vonoprazan directly and reversibly inhibits the potassium-binding site of H+/K+-ATPase, providing rapid and sustained acid suppression. [, , , , ] It is used for the treatment of GERD and the eradication of Helicobacter pylori infection. [, , , , , ]
Relevance: Although vonoprazan has a different mechanism of action compared to lansoprazole, both target the same enzyme, H+/K+-ATPase, involved in gastric acid secretion. [, , , , ] This shared target makes vonoprazan relevant in understanding the potential effects of structural modifications to Destrifluoroethoxy Lansoprazole.
Tegoprazan
Compound Description: Tegoprazan is another novel P-CAB that demonstrates potent and reversible inhibition of H+/K+-ATPase. [, ] It exhibits rapid onset and prolonged duration of action, making it effective in treating acid-related disorders. [, ]
Relevance: Tegoprazan, similar to vonoprazan, shares the same target as Destrifluoroethoxy Lansoprazole's parent compound, lansoprazole, despite belonging to a different drug class (P-CABs). [, ] Comparing their activities and properties can provide insights into structure-activity relationships.
Famotidine
Compound Description: Famotidine belongs to the histamine H2-receptor antagonist class of drugs. [] It blocks the action of histamine on parietal cells in the stomach, thereby reducing gastric acid production. [] Famotidine is used to treat peptic ulcers, GERD, and Zollinger-Ellison syndrome. []
Relevance: Although famotidine belongs to a different drug class than lansoprazole, both drugs ultimately reduce gastric acid production, albeit through different mechanisms. [] Comparing the effects of Destrifluoroethoxy Lansoprazole with famotidine might highlight the advantages and disadvantages of targeting different pathways for acid suppression.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
N-Desbutyl dronedarone is an active metabolite of the antiarrhythmic agent dronedarone. It is formed from dronedarone by cytochrome P450s (CYPs) and monoamine oxidase (MAO) in human hepatocyte preparations. N-Desbutyl dronedarone inhibits the binding of 3,3',5-triiodo-L-thyronine (T3;) to the thyroid hormone receptors TRα1 and TRβ1 (IC50s = 59 and 280 µM for the chicken and human receptors, respectively). It inhibits CYP2J2-mediated formation of 14,15-EET from arachidonic acid and soluble epoxide hydrolase-mediated formation of 14,15-DHET from 14,15-EET (IC50s = 1.59 and 2.73 µM, respectively, in cell-free assays). N-Desbutyl dronedarone decreases intracellular ATP levels in H9c2 rat cardiomyocytes (IC50 = 1.07 µM) and inhibits mitochondrial complex I, also known as NADH dehydrogenase, and mitochondrial complex II, also known as succinate dehydrogenase, activities in isolated rat heart mitochondria (IC50s = 11.94 and 24.54 µM, respectively). A metabolite of Dronedarone. Dronedarone impurity D.